![molecular formula C10H10N2O2 B2579670 2,4-Dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid CAS No. 1919049-95-8](/img/structure/B2579670.png)
2,4-Dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid
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Overview
Description
“2,4-Dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid” is a chemical compound with the CAS Number: 1919049-95-8 . It has a molecular weight of 190.2 .
Synthesis Analysis
There are numerous methods for the synthesis of pyrimidines . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . Activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .Molecular Structure Analysis
The molecular structure of “2,4-Dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid” is represented by the IUPAC Name 4-methyl-2-methylene-1,2-dihydropyrrolo [1,2-a]pyrimidine-8-carboxylic acid . The InChI Code is 1S/C10H10N2O2/c1-6-5-7(2)12-4-3-8(10(13)14)9(12)11-6/h3-5,11H,1H2,2H3,(H,13,14) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as density, melting point, and boiling point are not explicitly mentioned in the search results.Scientific Research Applications
Chemical Properties and Storage
“2,4-Dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid” is a chemical compound with the CAS Number: 1919049-95-8 . It has a molecular weight of 190.2 and is stored at room temperature . The compound is available in powder form .
Synthesis of Unsymmetrically Tetrasubstituted Pyrroles
This compound is used in the synthesis of unsymmetrically tetrasubstituted pyrroles . The desired pyrroles were obtained with yields up to 99% and good functional group tolerance .
Mechanistic Studies
Mechanistic studies identified a reaction mechanism that features a subtle sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton .
Synthesis of Pyrrolo[1,2-a]pyrimidines
Pyrrolo[1,2-a]pyrimidines are synthesized as the synthetic applications of NH-pyrroles . This compound plays a crucial role in the synthesis process .
Aggregation-Induced Emission Enhancement (AIEE) Properties
The synthesized pyrrolo[1,2-a]pyrimidines exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties . This property is significant in the field of material science and optoelectronics .
Anticancer Activity
Pyrrolo[1,2-a]pyrimidines, synthesized using “2,4-Dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid”, have been studied for their anticancer activity . They have shown promising results against human cancer cell lines .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-5-7(2)12-4-3-8(10(13)14)9(12)11-6/h3-5H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVSYZKSGZJKNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CN12)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid | |
CAS RN |
1919049-95-8 |
Source
|
Record name | 2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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